2-Bromo-7-methyl-1,8-naphthyridine
Overview
Description
“2-Bromo-7-methyl-1,8-naphthyridine” is a derivative of 1,8-naphthyridine . Naphthyridine derivatives are broadly spread in naturally occurring products and play a vital role in therapeutic products . They have a wide spectrum of biological effects, including anti-inflammatory, antimalarial, antifungal, and antibacterial properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “2-Bromo-7-methyl-1,8-naphthyridine”, has been a topic of interest due to their diverse biological activities and photochemical properties . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Molecular Structure Analysis
The molecular structure of “2-Bromo-7-methyl-1,8-naphthyridine” can be represented by the InChI code: 1S/C9H6Br2N2/c10-5-7-3-1-6-2-4-8(11)13-9(6)12-7/h1-4H,5H2 .
Scientific Research Applications
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Medicinal Chemistry
- 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
- They are used in the treatment of bacterial infections . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market .
- Many more compounds with a 1,8-naphthyridine core are under clinical investigations .
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Materials Science
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Chemical Synthesis
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Pharmaceuticals
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Multicomponent Reactions
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Biological Activities
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Ligands
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Components of Light-Emitting Diodes
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Dye-Sensitized Solar Cells
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Molecular Sensors
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Self-Assembly Host–Guest Systems
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Dehydrogenative Coupling
Future Directions
The future directions for “2-Bromo-7-methyl-1,8-naphthyridine” and related compounds could involve further exploration of their biological activities and development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, their potential as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems could be investigated .
properties
IUPAC Name |
2-bromo-7-methyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKMNSPEIMOGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-methyl-1,8-naphthyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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